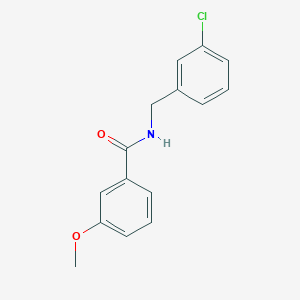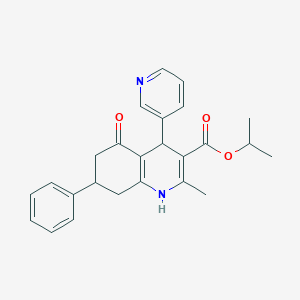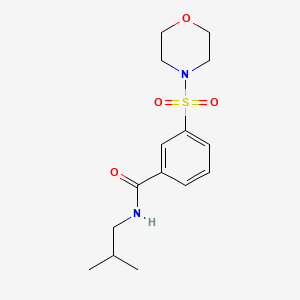
1-(2,5-dimethyl-3-furoyl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-dimethyl-3-furoyl)azepane, also known as DMFA, is a chemical compound with potential applications in scientific research. This compound is a cyclic amine with a furan ring, and it has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
1-(2,5-dimethyl-3-furoyl)azepane has potential applications in scientific research, particularly in the field of drug discovery. This compound has been shown to have activity against various types of cancer cells, including breast cancer and lung cancer cells. 1-(2,5-dimethyl-3-furoyl)azepane has also been investigated for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of 1-(2,5-dimethyl-3-furoyl)azepane is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cancer cell growth and inflammation. 1-(2,5-dimethyl-3-furoyl)azepane has been shown to induce apoptosis, or programmed cell death, in cancer cells. It may also inhibit the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
1-(2,5-dimethyl-3-furoyl)azepane has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 1-(2,5-dimethyl-3-furoyl)azepane has been shown to have antioxidant activity and to enhance the activity of certain enzymes involved in cellular metabolism. 1-(2,5-dimethyl-3-furoyl)azepane has also been investigated for its potential use as a drug delivery agent, as it can penetrate cell membranes and target specific cells or tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2,5-dimethyl-3-furoyl)azepane in lab experiments is its potential for use in drug discovery and development. 1-(2,5-dimethyl-3-furoyl)azepane has shown promising activity against cancer cells and inflammation, and it may have other therapeutic applications as well. However, one limitation of using 1-(2,5-dimethyl-3-furoyl)azepane in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain assays.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2,5-dimethyl-3-furoyl)azepane. One area of interest is the development of more efficient synthesis methods for this compound, which could increase its availability for use in research and drug development. Another potential direction is the investigation of 1-(2,5-dimethyl-3-furoyl)azepane's activity against other types of cancer cells and in other disease models. Additionally, further research is needed to fully understand the mechanism of action of 1-(2,5-dimethyl-3-furoyl)azepane and to identify potential drug targets for this compound.
Synthesemethoden
1-(2,5-dimethyl-3-furoyl)azepane can be synthesized using a variety of methods, including the reaction of 2,5-dimethylfuran with 1,6-diaminohexane in the presence of a catalyst. Another method involves the reaction of 2,5-dimethylfuran with 1,6-hexanediamine in the presence of a solvent and a catalyst. The yield of 1-(2,5-dimethyl-3-furoyl)azepane can vary depending on the reaction conditions and the purity of the starting materials.
Eigenschaften
IUPAC Name |
azepan-1-yl-(2,5-dimethylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10-9-12(11(2)16-10)13(15)14-7-5-3-4-6-8-14/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDDMQYXICYOEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl(2,5-dimethylfuran-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B4966793.png)
![3,4-dimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B4966809.png)
![4-[(4-acetyl-1-piperazinyl)sulfonyl]morpholine](/img/structure/B4966812.png)
![4-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4966814.png)
![2-{2-[(4-bromophenyl)thio]ethyl}pyridine oxalate](/img/structure/B4966821.png)

![3-(4-methoxyphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966827.png)

![1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2,2-dimethyl-1-propanone](/img/structure/B4966838.png)

![N,N-diethyl-2-[(4-phenyl-1-phthalazinyl)oxy]ethanamine](/img/structure/B4966850.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinol](/img/structure/B4966857.png)

![3-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one](/img/structure/B4966870.png)